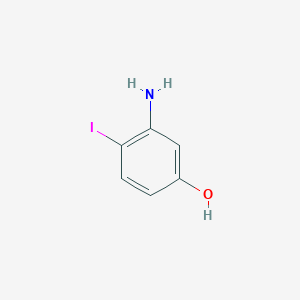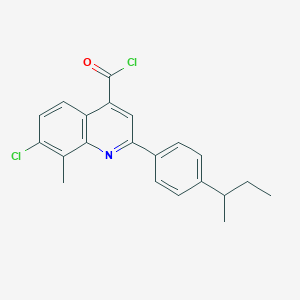
2-(4-Sec-butylphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride
Vue d'ensemble
Description
The compound “2-(4-Sec-butylphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride” is a complex organic molecule. The “sec-butyl” in the name indicates a secondary butyl group, which is a four-carbon alkyl group attached at the second carbon . The “quinoline” part of the name refers to a type of heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring . The “carbonyl chloride” indicates the presence of a carbonyl group (C=O) and a chloride group (Cl) attached to the quinoline structure .
Molecular Structure Analysis
The molecular formula of the compound is C21H19Cl2NO. This indicates that the compound contains 21 carbon atoms, 19 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom. The presence of the quinoline structure suggests a planar, aromatic portion of the molecule, while the sec-butyl and carbonyl chloride groups would add additional complexity to the three-dimensional structure .Chemical Reactions Analysis
The compound, being an aromatic halide, could potentially undergo various types of reactions. For instance, it could participate in nucleophilic aromatic substitution reactions or electrophilic aromatic substitution reactions . The presence of the carbonyl chloride group also suggests that it could undergo reactions typical of acyl chlorides, such as nucleophilic acyl substitution .Applications De Recherche Scientifique
Organometallic Chemistry and Ligand Reactions : Chloro(ligand-C,N)triphenylphosphinepalladium(II) complexes, which include structures similar to 2-(4-Sec-butylphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride, demonstrate interesting behavior in reactions with lithium chloride in acetic acid. This suggests potential applications in the synthesis of organometallic compounds and understanding ligand-metal interactions (Ryabov, 1984).
Heterocyclic Chemistry and Synthesis : The synthesis and reactions of similar quinoline derivatives have been studied extensively. For instance, reactions with phosphoryl chloride yield different quinoline derivatives, indicating the potential for synthesizing diverse heterocyclic compounds (Fukuda, Okamoto, Sakurai, 1977).
Chemical Reactions with Sulfonyl Chlorides : Studies on the reactions of 2-methylquinolines with sulfonyl chlorides have shown the formation of various quinolyl methanesulphenyl chlorides, indicating potential applications in the synthesis of thioamides and thiadiazoles (Al-Shaar et al., 1988).
Luminescent Properties in Metal Complexes : The comparison of 8-methylquinoline and related ligands in palladium(II) complexes reveals insights into luminescent properties and metal-ligand interactions. Such studies can inform the design of luminescent materials and sensors (Deeming et al., 1978).
High-Performance Liquid Chromatography (HPLC) : Derivatives of quinoline carbonyl chloride, like 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, have been utilized as fluorescence derivatization reagents for alcohols in HPLC, showcasing their utility in analytical chemistry (Yoshida, Moriyama, Taniguchi, 1992).
Propriétés
IUPAC Name |
2-(4-butan-2-ylphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2NO/c1-4-12(2)14-5-7-15(8-6-14)19-11-17(21(23)25)16-9-10-18(22)13(3)20(16)24-19/h5-12H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWSVJXORDFDGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Sec-butylphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



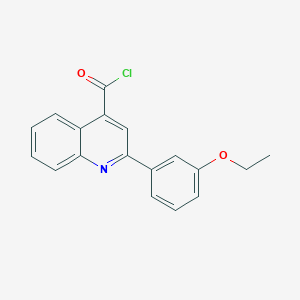
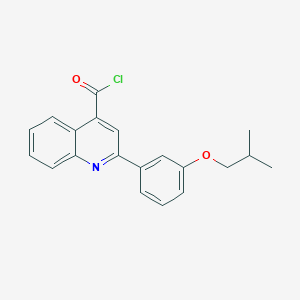
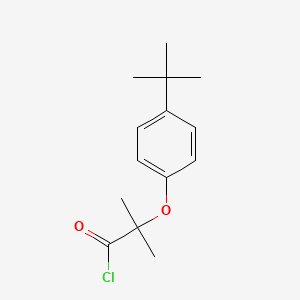
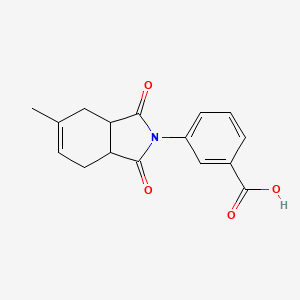
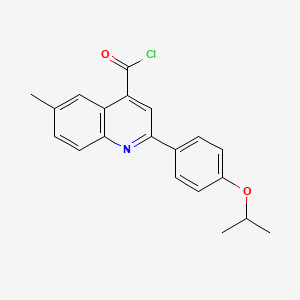
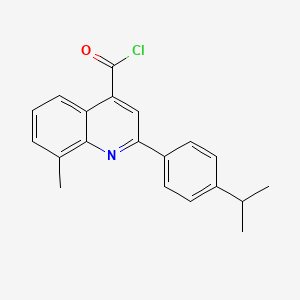
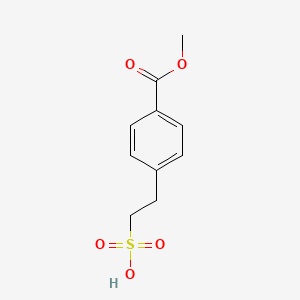
![5-[2-Chloro-3-(trifluoromethyl)phenoxy]-2-furoic acid](/img/structure/B1393859.png)
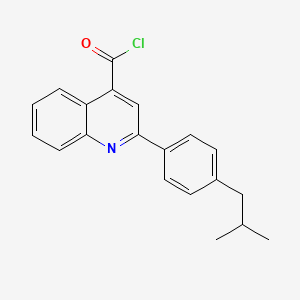
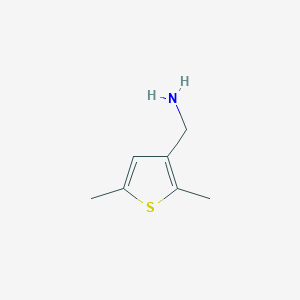
![4-[Ethoxy(oxo)acetyl]-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B1393864.png)
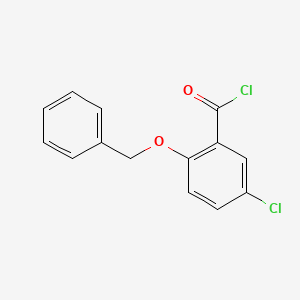
![Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B1393866.png)
